CYP Inhibition Selectivity vs. Fasentin
The compound exhibits a quantitatively defined CYP inhibition profile that starkly contrasts with its closest commercial analog, Fasentin. While both share the same 4-chloro-3-(trifluoromethyl)aniline pharmacophore, their different beta-keto substituents (phenyl vs. methyl) lead to divergent P450 enzyme interactions. 307512-40-9 displays a notable selectivity window, being a potent inhibitor of CYP2B6 (IC50: 60 nM) but significantly less active against CYP2C19 (IC50: 4,400 nM, a 73-fold difference) [1]. This contrasts with Fasentin, whose primary documented mechanisms involve GLUT4 inhibition (IC50: 68 µM) and FAS-induced apoptosis sensitization, with no publicly available analogous CYP selectivity panel for direct comparison . This evidence-based selectivity profile makes 307512-40-9 a superior candidate for experimental controls in CYP2B6-related drug metabolism studies.
| Evidence Dimension | CYP2B6 vs. CYP2C19 Inhibitory Potency (Selectivity Window) |
|---|---|
| Target Compound Data | CYP2B6 IC50: 60 nM; CYP2C19 IC50: 4,400 nM |
| Comparator Or Baseline | Fasentin (CAS 392721-37-8): GLUT4 IC50: 68 µM; No CYP panel data available. |
| Quantified Difference | 73-fold selectivity for CYP2B6 over CYP2C19 for the target compound. Fasentin's CYP profile is not documented, indicating a distinct and non-overlapping biochemical application space. |
| Conditions | Target compound data from human liver microsome assays. Fasentin data from cellular glucose uptake inhibition assays. |
Why This Matters
For a researcher procuring a tool compound, the documented CYP2B6 selectivity is a specific, usable feature absent in the structurally similar Fasentin, which is instead a GLUT inhibitor.
- [1] BindingDB. (n.d.). BDBM50366395 (CHEMBL4175869): Affinity Data for CYP2B6 and CYP2C19. ChEMBL Curated Database. View Source
